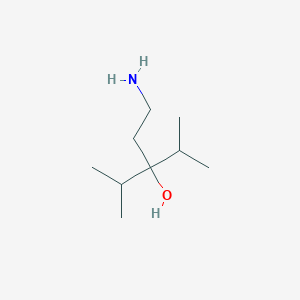![molecular formula C10H13BrS B13166077 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene is an organic compound that features a thiophene ring substituted with a bromomethyl cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene typically involves the bromination of cyclopropyl methyl ketone followed by a series of reactions to introduce the thiophene ring. One common method involves the use of bromine (Br2) and a base such as triethylamine (Et3N) to achieve the bromination . The resulting bromomethyl cyclopropane can then be coupled with a thiophene derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol derivatives.
科学的研究の応用
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The thiophene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Cyclopropylmethyl bromide: Shares the cyclopropylmethyl group but lacks the thiophene ring.
2-Methylthiophene: Contains the thiophene ring but lacks the bromomethyl cyclopropyl group.
Uniqueness
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene is unique due to the combination of the bromomethyl cyclopropyl group and the thiophene ring. This structural combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
分子式 |
C10H13BrS |
|---|---|
分子量 |
245.18 g/mol |
IUPAC名 |
4-[[1-(bromomethyl)cyclopropyl]methyl]-2-methylthiophene |
InChI |
InChI=1S/C10H13BrS/c1-8-4-9(6-12-8)5-10(7-11)2-3-10/h4,6H,2-3,5,7H2,1H3 |
InChIキー |
BQZCECRHVRSLPG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)CC2(CC2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13166005.png)
![4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
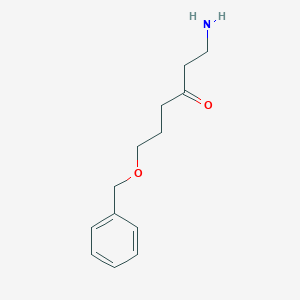
![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13166030.png)
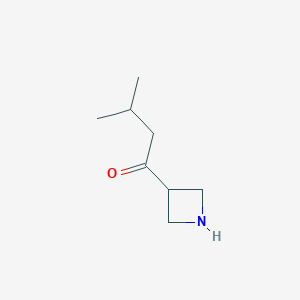
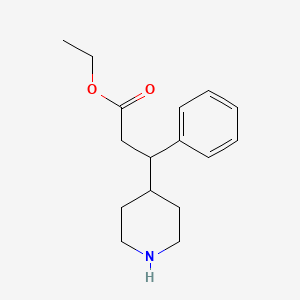
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)
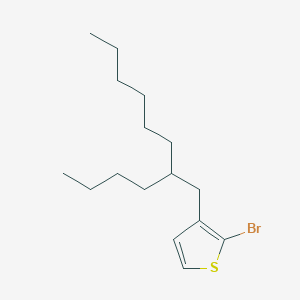
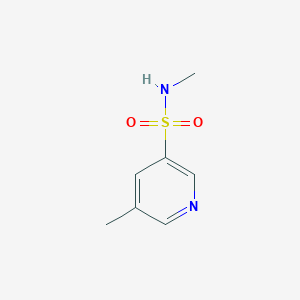
methanol](/img/structure/B13166072.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)
